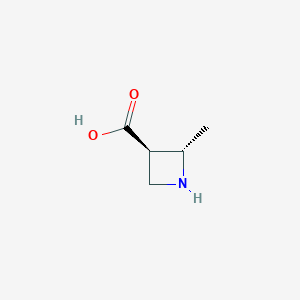

trans-2-Methylazetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-methylazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-4(2-6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHVBSWLQDUYRK-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azetidine 3 Carboxylic Acid Scaffolds

Stereoselective Synthesis of trans-2-Methylazetidine-3-carboxylic Acid and its Analogues

Achieving stereocontrol in the synthesis of substituted azetidines is crucial for their application in biologically active molecules. Several strategies have been developed to introduce chirality, including asymmetric approaches, the use of chiral auxiliaries, and enantioselective catalysis.

Asymmetric Approaches to Azetidine (B1206935) Carboxylic Acids

Asymmetric synthesis provides a direct route to enantiomerically enriched azetidine carboxylic acids. One notable approach involves the zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime. This method has been successfully employed to prepare enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogues, demonstrating the potential for creating stereocenters that can be further elaborated to access compounds like this compound nih.gov.

Another strategy involves the diastereoselective functionalization of a pre-existing azetidine ring. For instance, α-lithiation of a 3-arylated N-protected azetidine followed by trapping with an electrophile can proceed with high diastereoselectivity, offering a pathway to functionalized azetidines uni-muenchen.de. While not a direct synthesis of the target molecule, this principle of post-cyclization modification highlights a potential asymmetric route.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries have proven to be powerful tools for controlling stereochemistry during the synthesis of azetidine carboxylic acids. A common strategy involves attaching a chiral auxiliary to an acyclic precursor, inducing diastereoselectivity in a subsequent cyclization step. For example, optically active α-methylbenzylamine has been utilized as a chiral auxiliary in the synthesis of both enantiomers of azetidine-2-carboxylic acid acs.orgnih.gov. This approach relies on the construction of the azetidine ring via an intramolecular alkylation, where the stereochemistry is directed by the chiral auxiliary acs.orgnih.gov.

Similarly, (S)-1-phenylethylamine has served as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids rsc.org. The absolute configuration of the product was confirmed by X-ray crystallography, validating the effectiveness of the chiral auxiliary in controlling the stereochemical outcome rsc.org. The undesired diastereomer can sometimes be converted to the desired one through epimerization, further enhancing the efficiency of this method oup.com.

| Chiral Auxiliary | Target Azetidine Derivative | Key Synthetic Step | Reference |

| Optically active α-methylbenzylamine | Azetidine-2-carboxylic acid | Intramolecular alkylation | acs.orgnih.gov |

| (S)-1-Phenylethylamine | Azetidine-2,4-dicarboxylic acids | Cyclization | rsc.org |

| Camphor sultam | L-azetidine-2-carboxylic acid and 3-substituted analogues | Asymmetric addition of allylic halides | nih.gov |

Enantioselective Catalytic Methods

Enantioselective catalysis represents a highly efficient and atom-economical approach to chiral azetidines. While specific examples for this compound are not prevalent, related transformations highlight the potential of this strategy. For instance, gold-catalyzed intermolecular oxidation of alkynes has been used to synthesize chiral azetidin-3-ones from chiral N-propargylsulfonamides, which are readily accessible via chiral sulfinamide chemistry nih.gov.

Furthermore, metal-catalyzed asymmetric reduction of unsaturated azetidine precursors offers a route to enantioenriched azetidine carboxylic acids. A simple organometallic route to unsaturated carboxylic acid precursors, followed by a metal-catalyzed asymmetric reduction, has been developed for a library of 2-azetidinylcarboxylic acids acs.org. This two-step procedure, utilizing either palladium or chiral ruthenium complexes, yields saturated amino acids with high enantiopurity acs.org. This methodology could potentially be adapted for the synthesis of this compound by designing an appropriate unsaturated precursor.

Cyclization Strategies for Azetidine Ring Formation

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of these compounds. Intramolecular alkylation and photocycloaddition reactions are two prominent strategies employed for this purpose.

Intramolecular Alkylation Reactions

Intramolecular nucleophilic substitution is a widely used and reliable method for forming the azetidine ring clockss.orgfrontiersin.org. This typically involves the displacement of a leaving group on a γ-carbon by a nitrogen nucleophile. This strategy has been successfully applied to the synthesis of azetidine-2-carboxylic acid, starting from inexpensive chemicals and proceeding through five to six steps acs.orgnih.gov. The key ring-forming step is an intramolecular alkylation acs.orgnih.gov.

The efficiency of this cyclization is influenced by the nature of the substituents and the reaction conditions. For instance, the synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols organic-chemistry.org. This demonstrates the versatility of intramolecular alkylation for accessing a range of substituted azetidines.

Photocycloaddition Reactions

Photocycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a direct and efficient method for the synthesis of functionalized azetidines nih.govresearchgate.net. This [2+2] photocycloaddition occurs between an imine and an alkene under photochemical conditions nih.govresearchgate.net. While intermolecular versions are common, intramolecular photocycloadditions can also be employed to construct the azetidine scaffold nih.gov.

Recent advancements have focused on overcoming the limitations of traditional aza Paternò-Büchi reactions, which often require UV light. The development of visible-light-mediated intermolecular [2+2] photocycloadditions using a triplet energy transfer from a photocatalyst has expanded the scope and utility of this reaction researchgate.netrsc.org. This method allows for the reaction of a broader range of alkenes to produce azetidine products with diverse functionalities researchgate.net. The Norrish-Yang cyclization, which involves a 1,5-hydrogen abstraction followed by ring closure, is another photochemical route to azetidinols beilstein-journals.org.

| Cyclization Strategy | Description | Key Features | Reference |

| Intramolecular Alkylation | Nucleophilic attack of a nitrogen atom on a γ-carbon bearing a leaving group. | Widely applicable, reliable for forming the azetidine ring. | acs.orgnih.govclockss.orgfrontiersin.orgorganic-chemistry.org |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition between an imine and an alkene. | Direct and efficient, can be performed inter- or intramolecularly. | nih.govresearchgate.net |

| Visible-Light Photocycloaddition | Photocatalyst-mediated [2+2] cycloaddition. | Milder reaction conditions, broader substrate scope. | researchgate.netrsc.org |

| Norrish-Yang Cyclization | Photochemical 1,5-hydrogen abstraction followed by ring closure. | Provides access to azetidinols. | beilstein-journals.org |

Radical Cyclization Approaches

Radical cyclizations offer a powerful method for the construction of cyclic systems, including the strained four-membered azetidine ring. These approaches often rely on the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the desired heterocyclic scaffold.

One innovative strategy involves the use of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). These molecules can undergo strain-release difunctionalization reactions initiated by a radical species. For instance, the generation of an SF₅ radical from bench-stable transfer reagents can engage with ABBs that bear substituents such as ketones, esters, or alkyl groups. acs.org The mechanism involves the attack of the SF₅ radical on the ABB, leading to the formation of a tertiary alkyl radical. This radical intermediate can then undergo intramolecular cyclization, although in some cases, it may preferentially react with other functional groups present in the molecule, such as a phenyl ring, leading to spirocyclization. acs.org The radical nature of this transformation has been substantiated through trapping experiments, where the addition of a radical scavenger like TEMPO completely inhibits the desired difunctionalization. acs.org

Ring Expansion Reactions from Smaller Heterocycles (e.g., Aziridines)

The expansion of smaller, highly strained heterocycles like aziridines provides a versatile and common pathway to synthesize substituted azetidines. magtech.com.cnresearchgate.net The inherent ring strain of aziridines makes them valuable building blocks for conversion into other heterocyclic systems. researchgate.net

A notable method is the [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes. This reaction yields highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. scispace.com The process is believed to occur through an ylide-type mechanism, where the unique strain of the methylene aziridine (B145994) facilitates a ring-opening and ring-closing cascade. This cascade efficiently transfers chirality from the substrate to the product, allowing for the creation of azetidine scaffolds with adjacent tertiary-quaternary or even quaternary-quaternary stereocenters. scispace.com

Another approach involves the thermal isomerization of kinetically favored aziridine products. For example, a synthetic route involving amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates initially yields alkyl 2-(bromomethyl)aziridine-2-carboxylates. These aziridines can then be converted into the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives through a thermal isomerization process. nih.gov Additionally, N-alkylaziridine-2-carboxylates can react with N-alkyl isocyanates to undergo ring expansion, forming imidazolidin-2-ones. researchgate.net

The reaction conditions and substrates for these ring expansion reactions can be diverse, as highlighted in the table below.

| Starting Material | Reagent(s) | Product Type | Key Features |

| Bicyclic Methylene Aziridine | Rhodium-bound Carbene (e.g., from Phenyl Diazoacetate) | Highly Substituted Methylene Azetidine | [3+1] expansion; high yield and stereoselectivity. scispace.com |

| Alkyl 2-(bromomethyl)aziridine-2-carboxylate | Heat | 3-Bromoazetidine-3-carboxylate | Thermal isomerization from kinetic to thermodynamic product. nih.gov |

| 1-Arenesulfonylaziridines | Dimethylsulfoxonium Methylide | 1-Arenesulfonylazetidines | One-pot reaction, often under microwave irradiation. organic-chemistry.org |

Mitsunobu Reaction-Based Cyclizations

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis, enabling the conversion of alcohols into a wide array of functional groups with inversion of stereochemistry. wikipedia.org This reaction is particularly useful for intramolecular cyclizations to form heterocyclic rings, including azetidines. nih.gov The reaction typically involves an alcohol, a nucleophile, a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism proceeds through the activation of the alcohol by the phosphine-azodicarboxylate complex, forming a good leaving group which is then displaced by the nucleophile in an Sₙ2 fashion. missouri.eduorganic-chemistry.org For the synthesis of azetidines, this involves an intramolecular reaction where a nitrogen nucleophile (often a protected amine or sulfonamide) within the same molecule attacks the activated alcohol, leading to ring closure. clockss.org

A key advantage of the Mitsunobu reaction is its occurrence under mild conditions, which preserves sensitive functional groups. nih.gov It is a renowned stereoselective reaction that inverts the stereochemical configuration of the reacting chiral center. nih.gov This feature is highly valuable in the synthesis of enantiomerically pure natural products and pharmaceuticals. nih.govorganic-chemistry.org For example, direct cyclization of 1,3-diols with N-nonsubstituted sulfonamides can be promoted by (cyanomethylene)tributylphosphorane (CMBP) to prepare azetidine ring systems. clockss.org

The general procedure involves dissolving the starting amino alcohol and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF), cooling the mixture, and then adding the azodicarboxylate dropwise. wikipedia.orgorganic-synthesis.com

| Reactants | Reagents | Product | Key Features |

| γ-Amino Alcohols | PPh₃, DIAD/DEAD | N-Substituted Azetidines | Intramolecular cyclization with inversion of configuration. missouri.edu |

| 1,3-Diols, Sulfonamides (e.g., TsNH₂) | (Cyanomethylene)tributylphosphorane (CMBP) | N-Sulfonylazetidines | Direct one-pot cyclization. clockss.org |

| Hydroxy-benzylsulfonamides | Norbornenyl-tagged PPh₃ and DEAD | Benzofused Thiadiazepine-dioxides (related 7-membered ring) | Intramolecular cyclization with simplified purification via ROMP. nih.gov |

Deracemization and Resolution Techniques for Azetidine Carboxylic Acids

The synthesis of chiral compounds from achiral starting materials often results in a 50:50 mixture of two enantiomers, known as a racemic mixture. libretexts.org Since enantiomers possess identical physical properties, their separation, a process called resolution, is a significant challenge. libretexts.org

A primary strategy for resolving racemic carboxylic acids involves their reaction with an enantiomerically pure chiral base. This reaction converts the pair of enantiomers into a mixture of diastereomeric salts. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acids. libretexts.org Commonly used resolving agents for acids include naturally occurring chiral bases like brucine and quinine. libretexts.org

Enzymatic methods offer a highly selective alternative for resolving racemic mixtures. Hydrolases, such as lipases and esterases, can selectively catalyze the hydrolysis of one enantiomer of an ester derivative, leaving the other unreacted. mdpi.com For example, the hydrolysis of racemic ethyl esters of fluorinated 3-arylcarboxylic acids using esterases can result in the formation of the (S)-carboxylic acid, while the (R)-ester remains unhydrolyzed, both in high enantiomeric purity. mdpi.com This process, known as kinetic resolution, allows for the separation of both enantiomers. A new and efficient route to (S)-azetidine-2-carboxylic acid has been established where the final step involves the lipase-catalyzed preferential hydrolysis of a monoester to yield the enantiomerically pure product. nih.gov

Another enzymatic approach involves the L-azetidine-2-carboxylate (L-AZC) hydrolase from Novosphingobium sp., which shows high substrate and stereospecificity for the hydrolysis of L-AZC, providing a biological route for separating or degrading a specific enantiomer. rsc.org

| Resolution Method | Principle | Application Example | Outcome |

| Diastereomeric Salt Formation | Reaction of racemic acid with a chiral base to form separable diastereomeric salts. libretexts.org | Racemic carboxylic acid + (R)-amine | Separation of (R,R) and (S,R) salts by crystallization, followed by acidification to yield pure (R)- and (S)-acids. libretexts.org |

| Enzymatic Kinetic Resolution (Hydrolysis) | Selective hydrolysis of one ester enantiomer by a hydrolase enzyme. mdpi.com | Racemic ester of an azetidine carboxylic acid + Lipase | Production of one enantiomer as the carboxylic acid and the other as the unreacted ester, both with high enantiomeric excess. mdpi.comnih.gov |

| Chiral Derivatizing Agents | Covalent bonding to a chiral auxiliary to form diastereomers. | Cbz-protected racemic azetidine carboxylic acid + D- or L-tyrosine hydrazide | Separation of diastereomers, followed by removal of the Cbz group to yield enantiopure azetidine products. researchgate.net |

Green Chemistry Approaches in Azetidine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like azetidines to minimize environmental impact and improve efficiency. These approaches focus on aspects such as atom economy, the use of catalytic versus stoichiometric reagents, minimizing waste, and using environmentally benign solvents.

Catalytic methods are at the forefront of green azetidine synthesis. For instance, the use of palladium(II) catalysts for the intramolecular γ-C(sp³)–H amination allows for the synthesis of functionalized azetidines under relatively mild conditions. rsc.org This C-H activation strategy avoids the need for pre-functionalized starting materials, thereby reducing step count and waste. Similarly, Lewis acid-catalyzed reactions, such as the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, provide a high-yield route to azetidines. nih.govfrontiersin.org The catalytic nature of these reactions means that only a small amount of the (often metallic) promoter is required.

The development of one-pot synthesis procedures also aligns with green chemistry principles by reducing the need for intermediate purification steps, which saves solvents and energy. A one-pot synthesis of 1-arenesulfonylazetidines from 1-arenesulfonylaziridines using dimethylsulfoxonium methylide under microwave irradiation is an example of such an efficient process. organic-chemistry.org Microwave-assisted synthesis itself is often considered a green technique as it can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Furthermore, the choice of solvent is critical. While many traditional organic syntheses rely on volatile and often toxic solvents, research is moving towards more sustainable alternatives. The development of syntheses in aqueous media or the use of recyclable reagents represents a significant step forward. organic-chemistry.org For example, a one-pot cyclocondensation of alkyl dihalides and primary amines to form nitrogen-containing heterocycles can be performed in an alkaline aqueous medium under microwave irradiation, showcasing a greener synthetic route. organic-chemistry.org

Stereochemical Aspects and Chirality Control

Diastereoselective Synthesis of trans-2-Methylazetidine-3-carboxylic Acid

The synthesis of 2,3-disubstituted azetidines with defined stereochemistry presents a significant synthetic challenge. Achieving a trans configuration between the methyl group at the C2 position and the carboxylic acid group at the C3 position requires careful control over the ring-forming or functionalization steps. While a specific, documented synthesis for this compound is not extensively reported, several stereoselective strategies for related azetidine (B1206935) structures can be adapted.

One potential approach involves the diastereoselective transformation of oxiranes. A novel, superbase-induced diastereoselective conversion of benzylamino groups containing oxiranes has been shown to yield trans-1,2,3-trisubstituted azetidines in good yields. researchgate.net This strategy relies on the stereochemistry of the starting oxirane to direct the formation of the trans product. By analogy, a suitably substituted epoxy amine could serve as a precursor to the desired trans-2-methyl-3-carboxyazetidine skeleton.

Another strategy could involve the functionalization of a pre-existing azetidine ring. For instance, the α-lithiation of an N-protected 3-substituted azetidine followed by electrophilic trapping has been shown to proceed with high diastereoselectivity, often favoring the trans product. chromatographyonline.com Starting with an N-protected azetidine-3-carboxylate, deprotonation at the C2 position and subsequent methylation could potentially lead to the desired trans isomer. The stereochemical outcome would be influenced by the directing effect of the C3 substituent and the steric bulk of the N-protecting group.

A third approach could be a [2+2] cycloaddition reaction, such as the Staudinger ketene-imine cycloaddition. It has been demonstrated that by modifying the reaction conditions, specifically the method of ketene generation, the diastereoselectivity of the resulting β-lactam formation can be reversed, allowing for the selective synthesis of either cis or trans isomers. nih.gov Subsequent ring-opening and functional group manipulations of a suitably substituted β-lactam could provide a route to this compound.

The following table summarizes potential diastereoselective synthetic strategies:

| Synthetic Strategy | Key Precursors | Stereochemical Control | Potential Outcome |

| Oxirane Ring Opening | Chiral epoxy amine | Substrate-controlled cyclization | trans-azetidine derivative |

| Azetidine Functionalization | N-protected azetidine-3-carboxylate | Steric-directed methylation | trans-2-methylazetidine-3-carboxylate |

| [2+2] Cycloaddition | Substituted imine and ketene | Reaction condition-controlled cycloaddition | trans-β-lactam precursor |

Enantiomeric Purity Assessment and Control

Once a diastereoselective synthesis of the trans isomer is achieved, the control and assessment of its enantiomeric purity are crucial. Several methods can be employed for this purpose, broadly categorized into chiral chromatography and derivatization techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers and determining enantiomeric excess (ee). The choice of the chiral stationary phase (CSP) is critical for achieving separation. For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. researchgate.netresearchgate.net The separation mechanism relies on the differential interactions of the enantiomers with the chiral selector of the CSP. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and a polar alcohol modifier like isopropanol (B130326), along with an acidic additive such as trifluoroacetic acid, can be optimized to achieve baseline separation of the enantiomers. researchgate.net Anion-exchange type CSPs have also shown specific enantioselectivity for acidic compounds. chiraltech.com

Chiral Gas Chromatography (GC) can also be used, but it typically requires derivatization of the analyte to increase its volatility. The carboxylic acid and the secondary amine of this compound can be derivatized to form, for example, methyl esters or amides. colostate.eduresearchgate.net Silylation is another common derivatization technique for compounds with active hydrogens. sigmaaldrich.com The derivatized enantiomers can then be separated on a chiral GC column. An alternative approach is to use a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. greyhoundchrom.com

The table below outlines common methods for assessing enantiomeric purity:

| Method | Principle | Sample Preparation | Key Parameters |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Direct injection or simple dissolution | Chiral stationary phase, mobile phase composition, flow rate |

| Chiral GC | Separation of volatile enantiomers on a chiral column | Derivatization (e.g., esterification, silylation) | Chiral column, temperature program, derivatizing agent |

| Diastereomeric Derivatization with GC/HPLC | Conversion to diastereomers followed by separation on an achiral column | Reaction with a chiral derivatizing agent | Chiral derivatizing agent, reaction conditions, chromatographic conditions |

Control of enantiomeric purity often begins with the synthetic route, for instance, by using a chiral starting material or a chiral catalyst in an asymmetric synthesis. If a racemic or enantiomerically impure mixture is obtained, chiral resolution can be performed. This can involve fractional crystallization of diastereomeric salts formed with a chiral resolving agent or preparative chiral chromatography.

Conformational Analysis of this compound Stereoisomers

The rigid four-membered ring of azetidine is not planar and can exist in puckered conformations. The substituents on the ring will adopt pseudo-equatorial or pseudo-axial positions, and the preferred conformation will be the one that minimizes steric and electronic repulsions. Conformational analysis of this compound stereoisomers can be performed using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations.

NMR Spectroscopy provides valuable information about the conformation of molecules in solution. The coupling constants between vicinal protons on the azetidine ring are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the puckering of the ring and the relative orientation of the substituents can be inferred. In some substituted azetidines, broadened NMR signals have been observed, which can be attributed to the conformational dynamics of the ring. mdpi.com Nuclear Overhauser Effect (NOE) experiments can also provide through-space distance information between protons, further aiding in the elucidation of the preferred conformation.

Theoretical Calculations , such as density functional theory (DFT) or ab initio methods, can be used to model the potential energy surface of the different stereoisomers and identify the lowest energy conformations. nih.gov These calculations can provide information on bond lengths, bond angles, dihedral angles, and the energy differences between different conformers. The combination of experimental NMR data with theoretical calculations provides a powerful approach to understanding the conformational preferences of these molecules.

For this compound, the two substituents are on opposite sides of the ring. The lowest energy conformation would be expected to have the bulkier groups in pseudo-equatorial positions to minimize steric strain. However, the puckering of the azetidine ring is often shallow, and the energy barrier to ring inversion can be low, potentially leading to a dynamic equilibrium between different conformations in solution.

The following table summarizes the key methods for conformational analysis:

| Method | Information Obtained | Advantages | Limitations |

| NMR Spectroscopy (Coupling Constants, NOE) | Dihedral angles, through-space proton distances, dynamic processes | Provides information on conformation in solution | Can be complex to interpret for flexible molecules |

| Theoretical Calculations (DFT, ab initio) | Relative energies of conformers, geometric parameters | Can model multiple conformations and transition states | Accuracy depends on the level of theory and basis set used |

| X-ray Crystallography | Precise solid-state structure | Provides definitive structural information | Conformation in the solid state may differ from that in solution |

Derivatization and Functionalization of the Azetidine 3 Carboxylic Acid Core

C-3 Substitutions and Their Impact on Molecular Architecture

The introduction of substituents at the C-3 position of the azetidine (B1206935) ring, which already bears the carboxylic acid group, is a challenging yet powerful strategy for altering molecular architecture. Such modifications lead to 2,3,3-trisubstituted azetidines, creating complex stereochemical arrangements.

Research into related azetidine systems provides insights into potential synthetic routes. For instance, the synthesis of 3-arylated azetidine compounds has been explored using various Grignard reagents, demonstrating a pathway to introduce carbon-based substituents at this position. uni-muenchen.de Another approach involves the Wolff rearrangement of diazotetramic acids, which can produce 2-oxoazetidine-3-carboxylic acid derivatives. nih.govbeilstein-journals.org In these reactions, when chiral precursors are used, the formation of trans-diastereomeric β-lactams occurs exclusively, highlighting the high degree of stereocontrol that can be achieved in reactions involving the C-3 position. nih.govbeilstein-journals.org

Introducing a new substituent at C-3 alongside the existing carboxylic acid would have a significant impact on the ring's conformation and the spatial orientation of all substituents. The resulting steric interactions would dictate the preferred puckering of the azetidine ring, fundamentally altering the molecule's three-dimensional shape and its ability to interact with biological targets.

N-Substitution Strategies and Their Influence on Reactivity

Commonly used N-substituents include the tert-Butoxycarbonyl (Boc) group and the Fluorenylmethyloxycarbonyl (Fmoc) group. bldpharm.commedchemexpress.com These groups are well-established in peptide synthesis and are crucial for controlling subsequent reactions. The Boc group, for example, is known to influence the regioselectivity of deprotonation (lithiation) on the azetidine ring. cnr.it

The nature of the N-substituent can direct metallation to specific sites. Studies have shown that N-Boc-2-aryl-azetidines undergo exclusive α-lithiation at the C2 position of the azetidine ring. cnr.it In contrast, if an electron-donating alkyl group is present on the nitrogen, the azetidine ring acts as an ortho-directing group, promoting lithiation on an attached aromatic ring instead. cnr.itlookchem.com This demonstrates a powerful principle of "dynamic control of reactivity," where the N-substituent dictates the site of functionalization. cnr.it

| N-Substituent | Example Reagent | Influence on Reactivity | References |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Protects the nitrogen; directs lithiation to the C-2 position of the azetidine ring. | bldpharm.comcnr.it |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Protects the nitrogen; commonly used in solid-phase peptide synthesis. | medchemexpress.com |

| Alkyl/Aryl Groups | Alkyl halides, Aryl halides (e.g., via Buchwald-Hartwig coupling) | Increases nitrogen basicity; can act as a directing group for functionalization of other parts of the molecule (e.g., an attached aryl ring). | uni-muenchen.decnr.itlookchem.com |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety at C-3 is a versatile handle for a wide range of chemical transformations, most commonly leading to the formation of esters and amides. These reactions are fundamental for incorporating the azetidine core into larger molecules, such as peptides or complex drug candidates.

The most prevalent method for forming amide bonds involves the activation of the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC or EDC) are frequently used, often in combination with an additive such as N-hydroxysulfosuccinimide to improve efficiency and reduce side reactions. nih.govthermofisher.com In organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are common. thermofisher.com

These coupling strategies allow for the attachment of a vast array of amine-containing fragments, from simple alkylamines to complex biomolecules. Beyond amides and esters, the carboxylic acid can be converted into other functional groups, such as acyl hydrazides, or even reduced to an alcohol. thermofisher.com

| Transformation | Reagents/Method | Resulting Functional Group | References |

| Amide Formation | EDC or EDAC, with an amine | Amide | nih.govthermofisher.com |

| Ester Formation | Acid or base catalysis, with an alcohol | Ester | thermofisher.com |

| Acyl Hydrazide Formation | EDAC, with a hydrazine | Acyl Hydrazide | thermofisher.com |

| Conversion to Amine | Coupling with a mono-Boc-protected diamine, followed by deprotection | Aliphatic Amine | thermofisher.com |

Regioselective Functionalization of the Azetidine Ring

Achieving regioselectivity—the ability to functionalize a single, specific position on the azetidine ring—is critical for the synthesis of well-defined derivatives. Given the multiple C-H bonds on the ring, methods that can selectively activate one position over the others are highly valuable.

One of the most effective strategies for regioselective functionalization is directed metalation. As discussed previously, the lithiation of N-Boc protected azetidines occurs selectively at the C2 position. cnr.it This is due to the coordinating effect of the Boc group's carbonyl oxygen and the nitrogen atom, which stabilize the organolithium intermediate at the adjacent carbon. Trapping this lithiated intermediate with various electrophiles (e.g., deuterating agents, alkyl halides) allows for the precise introduction of substituents at C2. cnr.it

The stereochemistry of the starting material plays a crucial role in the outcome of these reactions. However, studies have also noted that lithiated azetidines can be configurationally less stable than their smaller aziridine (B145994) counterparts, sometimes leading to epimerization (loss of stereochemical purity) at the lithiated carbon center. cnr.it The coordinating ability of the azetidine nitrogen is a key factor governing the observed reactivity and regioselectivity in these transformations. lookchem.com

Conformational Analysis and Structural Characterization

Spectroscopic Investigations of Azetidine-3-carboxylic Acid Conformations (e.g., NMR, IR)

Spectroscopic methods are fundamental in elucidating the solution-phase conformation of azetidine (B1206935) rings. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment, connectivity, and stereochemistry of the azetidine ring. For the parent compound, azetidine-3-carboxylic acid, protons on the ring typically appear in the 2.0-4.0 ppm range in ¹H NMR spectra, with the exact chemical shifts being highly sensitive to the ring's pucker and the orientation of the carboxylic acid substituent. chemicalbook.comchemicalbook.com Protons adjacent to the carbonyl group are generally deshielded and absorb near 2.0-3.0 ppm. libretexts.org In derivatives such as N-Boc-azetidine-3-carboxylic acid, the presence of the bulky tert-butoxycarbonyl (Boc) group significantly influences the conformational equilibrium of the ring. chemicalbook.combldpharm.com

A multiplicity-edited ¹H-¹³C HSQC spectrum of a selenazole-containing azetidine derivative revealed a cross-peak that correlated a methine proton at 4.67 ppm with a ¹³C signal at 28.1 ppm, confirming the azetidine ring structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups and can offer insights into hydrogen bonding. The carbonyl (C=O) stretching frequency of the carboxylic acid group in azetidine derivatives is a key diagnostic peak. libretexts.org For saturated carboxylic acids, this peak typically appears in the 1700-1730 cm⁻¹ range. spectroscopyonline.com The presence of hydrogen bonding, particularly the formation of dimers in the solid state or concentrated solutions, can broaden the O-H stretching band (typically 2500-3300 cm⁻¹) and shift the C=O stretch to lower wavenumbers. spectroscopyonline.comresearchgate.net The IR spectrum of azetidine itself shows characteristic N-H and C-H stretching and bending vibrations. chemicalbook.com For carboxylic acid derivatives, a C-O stretching peak is also observed between 1210 and 1320 cm⁻¹, and a broad O-H wagging peak may be seen around 900-960 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic Spectroscopic Data for Azetidine-3-Carboxylic Acid Derivatives

| Derivative | Spectroscopy Type | Key Absorptions/Resonances | Reference |

|---|---|---|---|

| Azetidine-3-carboxylic acid | ¹H NMR | Protons on ring ~2.0-4.0 ppm | chemicalbook.com |

| N-Boc-Azetidine-3-carboxylic acid | ¹H NMR | Signals influenced by Boc group | chemicalbook.com |

| General Carboxylic Acids | IR | C=O stretch: 1700-1730 cm⁻¹ (saturated) | spectroscopyonline.com |

| General Carboxylic Acids | IR | Broad O-H stretch: 2500-3300 cm⁻¹ | spectroscopyonline.com |

| General Carboxylic Acids | IR | C-O stretch: 1210-1320 cm⁻¹ | spectroscopyonline.com |

X-ray Crystallographic Studies of Azetidine-3-carboxylic Acid Derivatives

X-ray crystallography provides definitive, solid-state structural information, including bond lengths, bond angles, and the precise puckering of the azetidine ring. Studies on various azetidine derivatives have revealed key structural features. For instance, the crystal structure of (2R,3S)-1,2-Di-(tert-butoxycarbonyl)azetidine-3-carboxylic acid has been determined, providing a basis for understanding the stereochemistry of substituted azetidines. nih.gov

Table 2: Selected Crystallographic Data for Azetidine Derivatives

| Compound/Derivative | Key Structural Feature | CCDC Number | Reference |

|---|---|---|---|

| Azetidine-3-carboxylic acid | Puckered ring conformation | 618452 | nih.gov |

| 2-oxoazetidine-3-carboxylic acid derivative (3t) | β-lactam ring structure | 2323689 | nih.gov |

| Cyclic tetrapeptide with 3-AAz | All-trans peptide conformation | - | researchgate.net |

Hydrogen Bonding Networks in Azetidine-Containing Peptidomimetics

The incorporation of azetidine-based amino acids into peptides introduces unique conformational constraints and hydrogen bonding possibilities. The azetidine ring nitrogen can act as a hydrogen bond acceptor, and substituents can act as donors or acceptors, influencing the secondary structure. nih.gov

Recent research has shown that derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, Aatc(Me), can form sidechain-to-backbone N-H···N hydrogen bonds. nih.govresearchgate.net These interactions can stabilize specific peptide conformations, such as the C5 H-bond, leading to extended structures like the 2.0₅-helix. nih.govresearchgate.net In peptidomimetic zippers, hydrogen bonding plays a crucial role in the 3D assembly of helical structures. For example, α/AApeptide zippers can form a 4₁₃-helix defined by a consistent pattern of (i + 3 → i) hydrogen bonds between backbone carbonyl and amide groups. nih.gov The introduction of azetidine residues can perturb the hydrogen bonding networks found in natural peptides like those containing proline, leading to the presence of both cis and trans peptide bonds where an all-cis conformation might otherwise be expected. umich.edu

Conformational Dynamics of the Four-Membered Ring

The four-membered azetidine ring is not planar and undergoes a dynamic process known as ring puckering. nih.gov The ring can exist in two puckered conformations, and the energy barrier between them is relatively low. The specific conformation adopted depends on the substitution pattern and the electronic nature of the substituents. nih.govresearchgate.net

Computational studies have shown that for L-azetidine-2-carboxylic acid, the ring can adopt either a puckered structure depending on the peptide backbone conformation. nih.gov This flexibility is greater than that of the five-membered proline ring but less than that of acyclic amino acids. nih.gov The puckering can be influenced by subtle interactions, such as a C–F···N⁺ charge–dipole interaction in fluorinated azetidinium salts, which can invert the preferred pucker of the ring compared to its neutral counterpart. researchgate.net The dynamic nature of the azetidine ring is also evident in its chemical reactivity, where phenomena like nitrogen inversion and complexation with organolithium reagents are pivotal in controlling the regio- and stereoselectivity of reactions. nih.gov This inherent conformational flexibility, combined with the ring strain, makes azetidines valuable motifs in medicinal chemistry and organic synthesis. rsc.org

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a important tool for elucidating the intricate details of reaction mechanisms involving azetidine (B1206935) rings. While specific DFT studies focusing exclusively on trans-2-methylazetidine-3-carboxylic acid are not extensively documented, the principles derived from studies on related substituted azetidines provide a robust framework for understanding its reactivity.

Ring-opening reactions are a hallmark of strained heterocycles like azetidines. DFT calculations have been successfully employed to investigate the regioselectivity and stereoselectivity of these reactions. For instance, in the nucleophilic ring-opening of unsymmetrically substituted azetidines, the regioselectivity is heavily influenced by the electronic nature of the substituents. magtech.com.cn The presence of substituents that can stabilize a developing charge in the transition state dictates the site of nucleophilic attack. In the case of this compound, the methyl group at the C2 position and the carboxylic acid group at the C3 position will electronically influence potential ring-opening pathways. DFT calculations can model the transition states for nucleophilic attack at both the C2 and C4 positions, allowing for a quantitative comparison of the activation energies and thus a prediction of the favored regioisomer.

Furthermore, DFT studies have been instrumental in understanding the mechanisms of catalyzed reactions involving azetidines. For example, in Lewis acid-catalyzed ring-opening reactions, DFT can model the coordination of the Lewis acid to the azetidine nitrogen, the subsequent activation of the ring, and the energetic profile of the nucleophilic attack. researchgate.net Similarly, for reactions occurring at the substituents, such as transformations of the carboxylic acid group, DFT can provide insights into the reaction energetics and the influence of the strained azetidine ring on the reactivity of the functional group.

Ab Initio and Molecular Dynamics Simulations of Conformational Preferences

The conformational flexibility of the azetidine ring, though limited by its strained nature, is a critical determinant of its chemical and biological properties. Ab initio methods and molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape of substituted azetidines like this compound.

The azetidine ring is not planar and exists in a puckered conformation. The degree of puckering and the preferred orientation of the substituents are influenced by a delicate balance of steric and electronic interactions. For this compound, the substituents at the C2 and C3 positions will adopt specific pseudo-axial or pseudo-equatorial orientations to minimize steric hindrance.

MD simulations can further provide a dynamic picture of the conformational behavior of this compound in different environments, such as in solution. These simulations can reveal the time-averaged distribution of conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with biological targets or how its conformation influences its reactivity in a given solvent.

| Computational Method | Key Findings for Azetidine Derivatives | Relevance to trans-2-Methylazetidine-3-carboxylic acid |

|---|---|---|

| DFT Conformational Analysis | Identification of low-energy puckered conformations and the influence of substituents on ring geometry. mdpi.comresearchgate.net | Prediction of the preferred puckering of the azetidine ring and the pseudo-axial/equatorial orientation of the methyl and carboxylic acid groups. |

| Ab initio Calculations | Determination of relative energies of different conformers and the role of intramolecular hydrogen bonding. mdpi.comresearchgate.net | Assessment of the stability of different rotamers of the carboxylic acid group and the potential for intramolecular hydrogen bonding. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics in solution, providing insights into the population of different conformational states. | Understanding the dynamic behavior of the molecule in a solvent and its average conformation, which is relevant for its reactivity and interactions. |

Prediction of Reaction Outcomes and Selectivity through Computational Modeling

One of the most powerful applications of computational modeling in organic chemistry is the prediction of reaction outcomes and selectivity. For reactions involving this compound, computational models can provide both qualitative and quantitative predictions, guiding synthetic efforts and deepening our understanding of the underlying reactivity principles.

The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is a classic problem that can be addressed computationally. magtech.com.cn As a general rule, in nucleophilic ring-opening reactions of azetidines, electronic effects often dominate, leading to the cleavage of the C-N bond adjacent to a substituent that can stabilize a partial positive charge in the transition state. magtech.com.cn However, sterically demanding nucleophiles may favor attack at the less substituted carbon. For this compound, computational models can calculate the activation barriers for nucleophilic attack at both C2 and C4, taking into account both steric and electronic factors of the incoming nucleophile and the azetidine substituents.

Stereoselectivity is another critical aspect that can be predicted using computational tools. In reactions that create new stereocenters, such as the functionalization of the azetidine ring or its substituents, computational modeling can be used to determine the relative energies of the diastereomeric transition states. This allows for the prediction of the major diastereomer formed. For example, in the reduction of a ketone derived from the carboxylic acid group, the stereochemical outcome can be predicted by modeling the approach of the reducing agent to the two faces of the carbonyl group, considering the steric influence of the adjacent methyl-substituted stereocenter.

Recent advances in machine learning and data-driven approaches are also beginning to make an impact on the prediction of reaction outcomes. rsc.org While these methods require large datasets for training, they hold the promise of rapidly predicting the products of reactions involving complex molecules like this compound without the need for explicit quantum mechanical calculations for every new reaction.

Elucidation of Strain Energy and Reactivity Correlation in Azetidines

The inherent ring strain of the azetidine ring is a key driver of its reactivity. The elucidation of the relationship between strain energy and reactivity is a fundamental aspect of understanding four-membered heterocycles, and computational chemistry provides the tools to quantify this relationship.

Computational studies can correlate the calculated strain energy of a series of substituted azetidines with their experimentally observed rates of reaction. For instance, an increase in ring strain is generally expected to lead to an increase in the rate of ring-opening reactions. By calculating the strain energy of this compound and comparing it to other azetidine derivatives, a qualitative prediction of its relative reactivity in strain-releasing reactions can be made.

Applications in Advanced Organic Synthesis

trans-2-Methylazetidine-3-carboxylic Acid as a Chiral Building Block

This compound is commercially available as a chiral building block, with both (2R,3S) and (2S,3R) enantiomers offered by various suppliers. This indicates its utility in synthetic chemistry where stereochemical control is crucial. The presence of the methyl group in a trans configuration relative to the carboxylic acid introduces a specific steric and electronic environment that can be exploited in asymmetric synthesis. However, specific research articles detailing its application in the synthesis of complex target molecules are not readily found.

Integration into Peptidomimetic Structures

The incorporation of constrained amino acid analogues is a well-established strategy in medicinal chemistry to develop peptidomimetics with improved stability, receptor affinity, and selectivity. While azetidine-based amino acids are known to serve this purpose, specific studies on this compound are lacking.

Use in the Synthesis of Complex Heterocyclic Compounds

The functional groups of this compound—the secondary amine and the carboxylic acid—provide handles for further chemical transformations. This makes it a potential starting material for the synthesis of more complex heterocyclic systems, such as fused or spirocyclic scaffolds. nih.gov However, specific examples of such syntheses originating from this particular compound are not documented in the available literature.

Scaffold for Combinatorial Library Synthesis

The rigid structure of this compound makes it a suitable scaffold for the synthesis of combinatorial libraries. By functionalizing the amine and carboxylic acid groups with diverse substituents, a library of compounds with varied three-dimensional arrangements can be generated for high-throughput screening. While the general principle of using scaffolds for combinatorial libraries is well-established, there are no specific examples in the literature of a library being constructed from this compound.

Biological Research Perspectives Mechanistic Studies

Role as Non-Proteinogenic Amino Acid Analogues

trans-2-Methylazetidine-3-carboxylic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids genetically encoded for protein synthesis. Its structural similarity to proline, a proteinogenic amino acid with a five-membered ring, positions it as a proline analogue. wikipedia.org The four-membered azetidine (B1206935) ring imposes significant conformational constraints compared to the more flexible five-membered pyrrolidine (B122466) ring of proline.

The presence of a methyl group at the C-2 position and the trans configuration of the carboxylic acid group at C-3 further define its three-dimensional shape. This specific stereochemistry is crucial in how it mimics proline and interacts with biological macromolecules. The rigid structure of the azetidine ring can influence peptide backbone conformation when incorporated into a peptide chain, potentially leading to altered secondary and tertiary structures. nih.gov This mimicry can lead to its erroneous incorporation into proteins in place of proline, a phenomenon observed with the parent compound, azetidine-2-carboxylic acid (AZE). wikipedia.orgnih.gov This misincorporation can induce proteotoxic stress and disrupt protein folding. nih.gov

Investigation of Biochemical Interaction Mechanisms

The study of how this compound and its derivatives interact with biological targets like enzymes and receptors is fundamental to understanding their potential pharmacological effects. These investigations often focus on the molecular determinants of binding and activity.

Substrate Specificity in Enzyme Systems

The constrained cyclic structure of azetidine derivatives makes them intriguing candidates for probing the active sites of enzymes, particularly those that process amino acids or peptides. Research on related compounds has demonstrated that modifications to the azetidine ring system can lead to specific enzyme inhibition. For instance, an N-methylazetidine amide derivative has been shown to be a specific inhibitor of β-hexosaminidases at the micromolar level. nih.gov

The introduction of a methyl group and the specific stereochemistry in this compound would likely alter its fit within an enzyme's active site compared to proline or other azetidine analogues. The methyl group could provide additional hydrophobic interactions or, conversely, create steric hindrance, thereby influencing its substrate specificity. Enzymes such as prolyl-tRNA synthetase, which activates proline for protein synthesis, could potentially recognize and process this analogue, leading to its incorporation into proteins. nih.gov The efficiency of this recognition and subsequent enzymatic reaction would be highly dependent on the precise geometry of the active site and its tolerance for the substituted azetidine ring.

| Azetidine Derivative | Enzyme Target | Observed Interaction | Reference |

|---|---|---|---|

| N-methylazetidine amide derivative | β-hexosaminidases | Specific inhibition at micromolar levels | nih.gov |

| Azetidine-2-carboxylic acid (AZE) | Prolyl-tRNA synthetase | Activation and misincorporation into proteins | nih.gov |

Receptor Binding Mechanisms (excluding specific targets or clinical data)

The general principles of ligand-receptor binding offer a framework for understanding how this compound might interact with receptor proteins. The binding of a ligand to a receptor is a highly specific process governed by the complementary shapes and chemical properties of the ligand and the receptor's binding pocket.

One common mechanism is the "induced fit" model, where the initial binding of the ligand induces a conformational change in the receptor, leading to a more stable complex. A proposed "mouse trap" mechanism for the retinoic acid receptor, for example, describes how ligand binding triggers a conformational transition that repositions key structural elements of the receptor to form a transcriptionally active state. nih.gov The rigid structure of this compound could play a significant role in such a mechanism. Its defined shape might pre-organize it for binding to a specific receptor conformation or, alternatively, restrict its ability to adapt to the binding pocket, thus influencing its binding affinity and efficacy.

Furthermore, the activation of some receptors, such as certain bitter taste receptors, involves a signaling cascade initiated by ligand binding, which can lead to cellular responses like the regulation of ion channels. mdpi.com The interaction of a small molecule like this compound with a receptor would be dictated by the formation of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces, between the functional groups of the molecule and the amino acid residues within the receptor's binding site.

Influence on Protein Folding and Stability (if applicable to mechanism)

The incorporation of non-proteinogenic amino acids like azetidine derivatives into proteins can have profound effects on their folding and stability. Studies on azetidine-2-carboxylic acid (AZE) have shown that its presence in place of proline can alter the properties of proteins, notably collagen. nih.gov This substitution can lead to protein misfolding and subsequent detrimental cellular responses. nih.gov

Conformational energy computations have revealed that peptides containing AZE are generally more flexible than those containing proline. nih.gov This increased flexibility arises from a reduction in repulsive noncovalent interactions between the atoms of the smaller four-membered ring and adjacent residues. This can result in an entropic effect that destabilizes ordered polypeptide structures, such as the collagen triple helix. nih.gov

| Analogue | Effect on Protein Structure | Mechanism | Reference |

|---|---|---|---|

| Azetidine-2-carboxylic acid (AZE) | Increased flexibility in peptides compared to proline | Decreased repulsive noncovalent interactions | nih.gov |

| Azetidine-2-carboxylic acid (AZE) | Destabilization of collagen triple helix | Energetically less favorable near-extended conformation | nih.gov |

| Azetidine-2-carboxylic acid (AZE) | Promotes protein aggregation | Misfolding of nascent proteins | researchgate.net |

Analytical Research Techniques for Azetidine 3 Carboxylic Acid Analysis

Advanced NMR Spectroscopy for Stereochemical Assignment

The definitive assignment of the trans stereochemistry of the methyl and carboxylic acid groups on the azetidine (B1206935) ring is a critical analytical challenge, addressed through the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional ¹H NMR, in conjunction with two-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provides the necessary toolkit for an unambiguous structural elucidation.

A key diagnostic feature for determining the relative stereochemistry in substituted four-membered rings is the vicinal coupling constant (³J) between protons on adjacent carbons. In related β-lactam systems, it has been established that trans isomers exhibit significantly smaller coupling constants (typically in the range of 1.5–2.5 Hz) compared to their cis counterparts (5.5–6.0 Hz). This principle can be extrapolated to the azetidine ring of trans-2-Methylazetidine-3-carboxylic acid. The observation of a small coupling constant between the proton at C2 and the proton at C3 would provide strong evidence for their trans orientation.

Table 1: Hypothetical ¹H NMR Data for this compound *

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~4.0 | qd | JH2-H3 = ~2.0, JH2-CH3 = 6.5 |

| H3 | ~3.5 | dt | JH3-H2 = ~2.0, JH3-H4 = 8.0 |

| H4a | ~3.8 | m | |

| H4b | ~3.6 | m | |

| CH₃ | ~1.5 | d | JCH3-H2 = 6.5 |

| NH | (broad) | ||

| COOH | (broad) |

Note: This table is illustrative and based on typical chemical shifts and expected coupling constants for analogous structures. Actual values would need to be determined experimentally.

Further confirmation of the trans configuration would be sought from a NOESY experiment. The absence of a cross-peak between the C2-methyl group and the C3-proton would strongly support the trans arrangement, as these groups would be on opposite faces of the azetidine ring and thus spatially distant.

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₅H₉NO₂, with a high degree of confidence, distinguishing it from other potential isobaric compounds.

Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of polar molecules like amino acids. In positive-ion mode, the molecule would be expected to be observed as the protonated species [M+H]⁺.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of water (H₂O) and the loss of the carboxyl group (COOH). nih.govresearchgate.net The fragmentation of the azetidine ring itself can also provide diagnostic ions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [C₅H₉NO₂ + H]⁺ | 116.0706 |

| [C₅H₉NO₂ + Na]⁺ | 138.0525 |

| [C₅H₉NO₂ - H₂O + H]⁺ | 98.0600 |

| [C₅H₉NO₂ - COOH + H]⁺ | 71.0753 |

Note: These values are theoretical and would need to be confirmed by experimental measurement.

The precise mass measurements obtained from HRMS, in conjunction with the fragmentation data, serve as a powerful method for the unequivocal identification and characterization of the molecule.

Chiral Chromatography for Enantiomeric Excess Determination

As this compound possesses two chiral centers (C2 and C3), it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, particularly in a pharmaceutical context where different enantiomers can exhibit distinct pharmacological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for this purpose.

The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. csfarmacie.cz The "three-point interaction" model is a widely accepted theoretical framework explaining this chiral recognition, where at least three simultaneous interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) between the analyte and the CSP are necessary for separation. csfarmacie.cz

For the separation of amino acids and carboxylic acids, several types of CSPs have proven effective. These include:

Polysaccharide-based CSPs: Columns with chiral selectors such as cellulose (B213188) or amylose (B160209) derivatives are widely used and offer broad applicability. rsc.org

Cinchona alkaloid-based zwitterionic CSPs: These have shown excellent performance in the separation of ampholytic compounds like amino acids. chiraltech.com

The choice of mobile phase is also critical and is dependent on the type of CSP used. For polysaccharide-based columns, a mixture of a nonpolar solvent (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol) is common in normal-phase mode. In reversed-phase mode, aqueous buffers with organic modifiers are employed.

Alternatively, derivatization of the carboxylic acid with a chiral agent can produce diastereomers that can be separated on a standard, non-chiral HPLC column. nih.gov

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® IA (amylose-based) or CHIRALPAK® ZWIX(+) (zwitterionic) |

| Mobile Phase | Example for Normal Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Note: This table provides a hypothetical starting point for method development. The optimal conditions would require experimental optimization.

The successful development of a robust and reproducible chiral HPLC method is essential for determining the enantiomeric excess (e.e.) of a given sample of this compound, ensuring its suitability for its intended applications.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Methods for Azetidine (B1206935) Synthesis

The synthesis of substituted azetidines, particularly with specific stereochemistry like the trans configuration in 2-methylazetidine-3-carboxylic acid, remains a significant challenge. nih.gov Future research is heavily focused on the development of novel catalytic methods to access these structures more efficiently and with high stereocontrol. A key area of development is the use of transition metal catalysis. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with excellent regio-, enantio-, and diastereoselectivities. acs.orgacs.orgbohrium.com Such methods could be adapted to provide enantiopure trans-2-methyl-3-substituted azetidine precursors, which can then be converted to the desired carboxylic acid.

Another promising avenue is the use of palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the construction of the azetidine ring. rsc.org This approach offers a direct way to form the strained ring system from acyclic precursors. Lanthanide triflates, such as La(OTf)₃, are also being explored as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.orgnih.gov The development of these catalytic systems is crucial for overcoming the synthetic hurdles associated with producing specific diastereomers like trans-2-Methylazetidine-3-carboxylic acid on a larger scale.

Recent advancements also include photocatalytic methods, such as the aza-Paternò-Büchi reaction, which utilizes visible light to promote the [2+2] cycloaddition of imines and alkenes, offering a pathway to functionalized azetidines. rsc.org These emerging catalytic strategies hold the potential to revolutionize the synthesis of complex azetidine derivatives, making compounds like this compound more accessible for further research and development.

Exploration of New Biological Applications Based on Mechanistic Understanding

While azetidine-containing compounds have shown a wide range of biological activities, a deeper mechanistic understanding is required to fully exploit their therapeutic potential. nih.govlifechemicals.com For this compound, future research will likely focus on elucidating its molecular targets and mechanisms of action to guide the discovery of new applications. The rigid conformation of the azetidine ring can be leveraged to design potent and selective inhibitors of various enzymes and receptors. enamine.net

For example, azetidine derivatives have been investigated as inhibitors of enzymes like N-ribosyl hydrolases and phosphorylases. lifechemicals.com By understanding how the specific stereochemistry of this compound interacts with the active site of a target protein, researchers can design more potent and selective modulators. This involves a combination of biochemical assays, structural biology (such as X-ray crystallography of protein-ligand complexes), and computational modeling.

Furthermore, the incorporation of the this compound moiety into larger molecules can significantly impact their pharmacokinetic properties, such as cell permeability and metabolic stability. nih.govacs.org Future studies will likely explore its use as a proline bioisostere in peptides to enhance their therapeutic properties. The development of azetidine-based compounds as anticancer agents is also a burgeoning field, with some derivatives showing promising cytotoxic activity. nih.gov A thorough investigation into the specific cellular pathways affected by this compound could unveil novel anticancer strategies.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of drug candidates based on the this compound scaffold, the integration of modern synthesis technologies is essential. Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to scale up reactions more efficiently. acs.orguniba.itbohrium.com The synthesis of alkyl azetidines using photochemical modifications in flow reactors has already been demonstrated, showcasing the potential of this technology for producing azetidine building blocks. enamine.netacs.org

Automated synthesis platforms, which combine robotics with flow chemistry and high-throughput purification, can be employed to rapidly generate libraries of derivatives based on the this compound core. bohrium.com This allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the azetidine ring. High-throughput synthesis of azide (B81097) libraries suitable for "click" chemistry is one example of how large numbers of compounds can be efficiently prepared for screening. rsc.orgresearchgate.net The ability to quickly synthesize and test a diverse set of analogs will significantly shorten the drug discovery timeline for new therapeutics derived from this specific azetidine. nih.gov

Advanced Computational Design of Azetidine-Based Scaffolds

Computational methods are playing an increasingly critical role in modern drug discovery, and the design of novel therapeutics based on this compound is no exception. nih.govijprs.com In silico techniques can be used to predict the binding affinity of azetidine-based compounds to specific biological targets, as well as their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

Q & A

Q. What synthetic routes are recommended for trans-2-Methylazetidine-3-carboxylic acid, and how can enantiomeric purity be ensured?

Methodological Answer:

-

Enzymatic Catalysis : Use engineered enzymes (e.g., cytochrome P450 monooxygenases or hydroxylases) to achieve stereoselective synthesis. For example, Candida tropicalis has been employed for regioselective hydroxylation in structurally similar carboxylic acids .

-

Chemical Synthesis : Optimize ring-closing metathesis or nucleophilic substitution reactions under inert conditions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

-

Table 1 : Example reaction conditions for azetidine derivatives:

Method Catalyst/Enzyme Solvent Yield (%) ee (%) Enzymatic hydroxylation P450 BM3 mutant Phosphate buffer 65–78 >90 Ring-closing metathesis Grubbs 2nd generation DCM 40–55 85–92

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy : Assign stereochemistry using - and -NMR with COSY/NOESY for spatial correlations. The methyl group at C2 and carboxylate at C3 produce distinct splitting patterns.

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters for heavy atoms). SHELX programs are robust for small-molecule refinement, though initial data processing may require Olex2 or APEX3 .

- Safety Note : Follow protocols for handling crystalline powders (e.g., PPE, fume hoods) as outlined in safety data sheets for analogous azetidine derivatives .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Avoid mixing with oxidizers (e.g., peroxides) due to potential exothermic reactions .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis or racemization .

Advanced Research Questions

Q. How can computational models resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer:

- DFT Calculations : Compare computed -NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data. Adjust solvent models (PCM or SMD) to account for dielectric effects.

- Docking Studies : Investigate hydrogen-bonding interactions in enzyme-substrate complexes (e.g., with AutoDock Vina) to explain unexpected regioselectivity in synthetic pathways .

- Triangulation : Validate results by cross-referencing XRD, NMR, and IR data. Member checking (peer review) enhances credibility .

Q. What experimental strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

-

Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants. For hygroscopic compounds, employ oil-based methods (e.g., microbatch under paraffin).

-

Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning fractions. High-resolution data (>1.0 Å) improves convergence .

-

Table 2 : Crystallization screening matrix:

Precipitant pH Range Temperature (°C) Success Rate (%) PEG 3350 4.5–6.5 20 45–60 Ammonium sulfate 7.0–8.5 4 30–40

Q. How does the compound’s stereochemistry influence its role in catalytic applications?

Methodological Answer:

- Enzyme Mimicry : The trans configuration may mimic proline in catalytic pockets, enabling asymmetric aldol reactions. Compare turnover rates with cis-isomers.

- Substrate Inhibition : Use Michaelis-Menten kinetics to assess inhibition thresholds. For example, PgaE-like monooxygenases show substrate inhibition at >2 mM concentrations, requiring fed-batch strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.